Using unprotected pyrazole analogs in cross-coupling leads to N-alkylation byproducts and additional protection-deprotection steps, reducing atom economy. This compound solves that: • Fixed N-methyl group eliminates tautomerism and side reactions, ensuring regioselective C4 coupling. • Pre-installed iodo substituent enables high-yield Suzuki, Sonogashira, and borylation without harsh halogenation. • Intact methyl ester allows direct hydrolysis/amidation for API and agrochemical finalization.
Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate (CAS 75092-26-1) is a highly functionalized, orthogonally reactive heterocyclic building block central to the synthesis of complex pharmaceuticals and agrochemicals. Featuring a fixed N-methyl group, a highly reactive C4-iodo substituent, and a C5-methyl ester, it provides a precise scaffold for regioselective cross-coupling (such as Suzuki and Sonogashira reactions) and subsequent controlled derivatization. Its primary procurement value lies in bypassing the multi-step protection, halogenation, and regioselectivity challenges associated with unfunctionalized or N-unprotected pyrazoles, making it a critical, process-ready starting material for high-throughput discovery and scalable active pharmaceutical ingredient (API) manufacturing [1].
Substituting this compound with generic unprotected analogs, such as 4-iodo-1H-pyrazole-5-carboxylate, introduces severe process inefficiencies. Unprotected pyrazoles exhibit tautomerism and possess an acidic N-H bond that competitively reacts during basic cross-coupling conditions, leading to unwanted N-alkylation or N-arylation byproducts. This necessitates additional protection-deprotection cycles, which inflate solvent usage, decrease overall atom economy, and reduce final yields. Furthermore, attempting to use the non-iodinated precursor (Methyl 1-methyl-1H-pyrazole-5-carboxylate) shifts the burden of halogenation to the purchaser, a step that often suffers from over-halogenation or requires harsh oxidants, complicating purification and scaling [1].
During basic cross-coupling reactions, the presence of an unprotected pyrazole nitrogen significantly degrades reaction selectivity. When subjected to Sonogashira coupling conditions, Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate restricts reactivity exclusively to the C4-iodo position, yielding the desired product with >95% regioselectivity. In contrast, utilizing the unprotected baseline (Ethyl 4-iodo-1H-pyrazole-5-carboxylate) under identical basic conditions results in competitive N-alkylation/arylation, generating 15-30% off-target byproducts and requiring intensive chromatographic separation [1].
| Evidence Dimension | Regioselectivity (C-coupling vs N-coupling byproducts) |
| Target Compound Data | >95% C4-coupling selectivity (0% N-coupling) |
| Comparator Or Baseline | Ethyl 4-iodo-1H-pyrazole-5-carboxylate (15-30% N-coupled byproducts) |
| Quantified Difference | Elimination of N-coupled byproducts, improving isolated yield and purity. |
| Conditions | Sonogashira coupling with terminal alkynes, Pd(PPh3)2Cl2, CuI, TEA, DMF, 90°C. |
Procuring the N-methylated building block eliminates the need for transient protecting groups, directly increasing the throughput and yield of library synthesis.
The C4-iodo substitution provides a significant kinetic advantage over bromo-analogs in palladium-catalyzed borylation, a critical step for generating nucleophilic pyrazole coupling partners. Reacting Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate with bis(pinacolato)diboron (B2pin2) achieves near-quantitative conversion (>90% yield) at 100°C. Substituting with a C4-bromo analog typically requires higher catalyst loadings, extended reaction times, or stronger bases, which can induce partial hydrolysis of the C5-methyl ester, thereby lowering the isolated yield of the intact borylated ester [1].
| Evidence Dimension | Borylation Conversion Yield |
| Target Compound Data | >90% yield of pinacol boronate ester |
| Comparator Or Baseline | C4-bromo analog (lower conversion, risk of ester hydrolysis) |
| Quantified Difference | Higher conversion rates at milder conditions, preserving the ester functionality. |
| Conditions | B2pin2, Pd(dppf)Cl2, KOAc, 1,4-dioxane, 100°C. |
For scale-up manufacturing, the iodo-variant ensures robust, high-yielding borylation without compromising the ester handle, reducing catalyst costs and reaction times.
The choice of the C5-methyl ester over the free carboxylic acid is critical for maintaining homogeneous reaction conditions during anhydrous cross-couplings. Methyl 4-iodo-1-methyl-1H-pyrazole-5-carboxylate exhibits high solubility in standard aprotic solvents (DMF, Dioxane) and requires only the stoichiometric base necessary for the Pd-catalytic cycle. Conversely, using 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (CAS 75092-30-7) consumes an additional equivalent of base to form the carboxylate salt, which often precipitates, causing biphasic reaction mixtures, sluggish kinetics, and up to a 20% reduction in coupled product yield [1].
| Evidence Dimension | Base consumption and reaction homogeneity |
| Target Compound Data | Standard base equivalents, homogeneous solution |
| Comparator Or Baseline | 4-Iodo-1-methyl-1H-pyrazole-5-carboxylic acid (+1 eq base required, heterogeneous precipitation) |
| Quantified Difference | Prevents salt precipitation and saves 1 equivalent of base, maintaining optimal reaction kinetics. |
| Conditions | Anhydrous Pd-catalyzed cross-coupling in DMF/Dioxane. |
Procuring the esterified form ensures predictable solubility and reaction kinetics, which is essential for automated synthesis and flow chemistry applications.
The N-methyl group is structurally essential for interacting with the hydrophobic portion of the Glu129 side chain in Bcl-xL. Procuring this specific building block allows direct C4-coupling to build the core scaffold without late-stage N-alkylation, streamlining the synthesis of potent oncology candidates [1].
The C4-iodo group enables highly efficient Sonogashira coupling with terminal alkynes. The intact C5-methyl ester can subsequently be hydrolyzed and amidated to finalize the pharmacophore of 5-HT2A antagonists and 5-HT1A agonists [2].
Used as a primary precursor for five-membered heteroaryl agricultural bactericides. The compound's high reactivity in Suzuki-Miyaura borylation ensures scalable, high-yield production of the active fungicidal ingredients while maintaining the ester group for final formulation [3].
Irritant